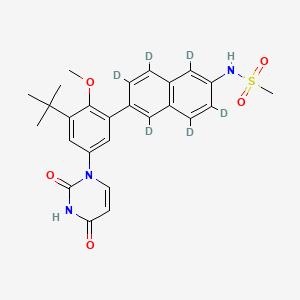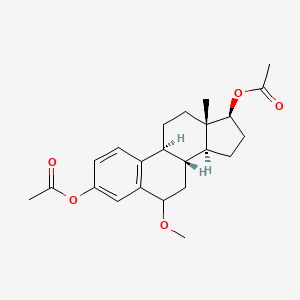
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy and diacetate functional groups, which modify its chemical properties and biological activity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position of the estradiol molecule.
Acetylation: Conversion of hydroxyl groups at the 3rd and 17th positions to acetate esters.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, methoxylation can be carried out using methanol and a strong acid catalyst, while acetylation can be achieved using acetic anhydride and a base catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptors (ER): The compound binds to ERα and ERβ, leading to the activation or repression of target genes.
Signaling Pathways: It can affect signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
類似化合物との比較
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy and diacetate groups.
Estrone: Another naturally occurring estrogen with a different structure and biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17th position.
The uniqueness of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
特性
分子式 |
C23H30O5 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21?,22+,23+/m1/s1 |
InChIキー |
IPPGPZOSMJMVES-AFZYDCIZSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
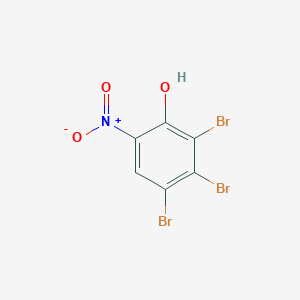
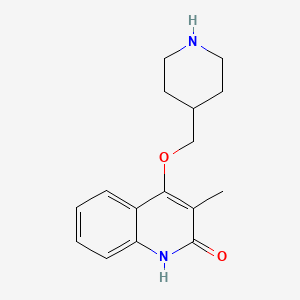
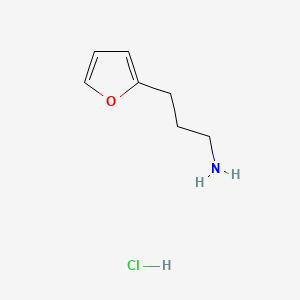
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
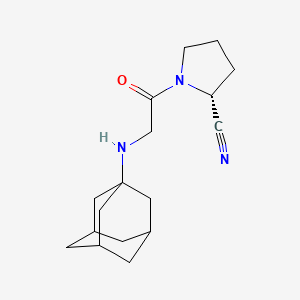

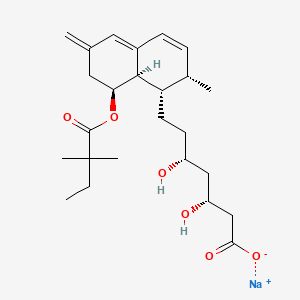
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)

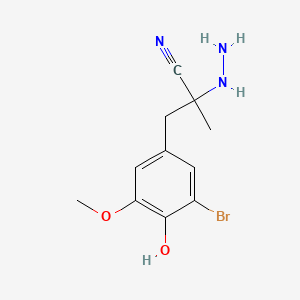
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
